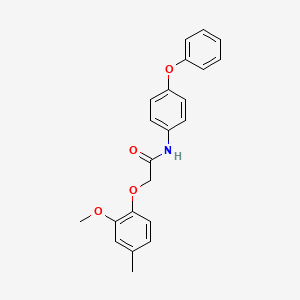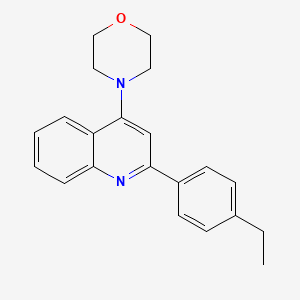
4'-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone is a complex organic compound with the molecular formula C22H19N3O and a molecular weight of 341.416 g/mol . This compound is part of a class of chemicals known as azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The compound also contains an isoindoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-methyl-4-aminophenol. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-isoindolinone in the presence of a base such as sodium acetate. This results in the formation of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Applications De Recherche Scientifique
4’-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo structure, which imparts vivid colors.
Mécanisme D'action
The mechanism of action of 4’-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The isoindoline moiety may also contribute to the compound’s biological activity by interacting with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indoprofen: 2-[4-(1-oxo-2-isoindolinyl)phenyl]propionic acid, a non-steroidal anti-inflammatory drug.
Other Azo Compounds: Compounds with similar azo linkages but different substituents on the aromatic rings.
Uniqueness
4’-(4-(2-Isoindolinyl)-2-methylphenylazo)acetophenone is unique due to the presence of both the azo group and the isoindoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
200060-55-5 |
|---|---|
Formule moléculaire |
C23H21N3O |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
1-[4-[[4-(1,3-dihydroisoindol-2-yl)-2-methylphenyl]diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C23H21N3O/c1-16-13-22(26-14-19-5-3-4-6-20(19)15-26)11-12-23(16)25-24-21-9-7-18(8-10-21)17(2)27/h3-13H,14-15H2,1-2H3 |
Clé InChI |
HBGHJXFAEIIXHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)N=NC4=CC=C(C=C4)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



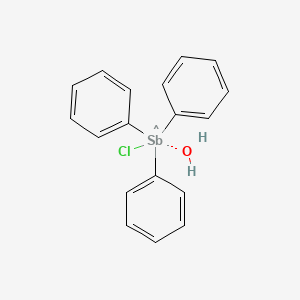

![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)
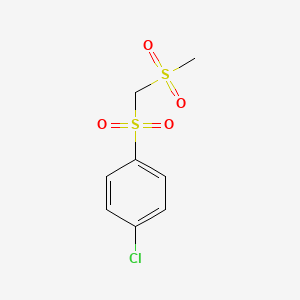
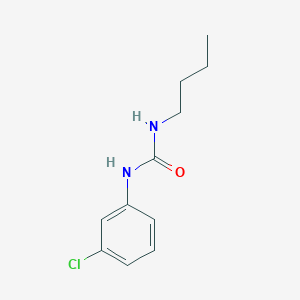

![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)


